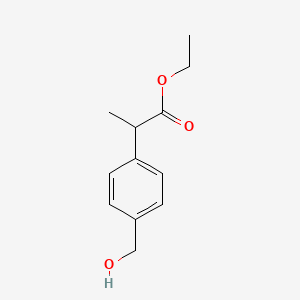![molecular formula C12H9N3O3 B12842201 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12842201.png)
2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound that combines a furan ring and a benzimidazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole typically involves the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles with 2-(5-methylfuran-2-yl)acetonitrile. The reaction is carried out under specific conditions to ensure high yields and purity . The process involves the use of solvents like dimethylformamide (DMF) and bases such as potassium hydroxide (KOH) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities .
Aplicaciones Científicas De Investigación
2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects . The furan and benzimidazole rings provide structural stability and facilitate binding to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
5-Nitro-1H-benzo[d]imidazole: Lacks the furan ring but shares the nitrobenzimidazole core.
2-(5-Methylfuran-2-yl)imidazole: Lacks the nitro group but shares the furan-imidazole structure.
5-Nitro-2-furylbenzimidazole: Similar structure but with different substitution patterns.
Uniqueness
2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole is unique due to the combination of the furan and benzimidazole rings with a nitro group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H9N3O3 |
|---|---|
Peso molecular |
243.22 g/mol |
Nombre IUPAC |
2-(5-methylfuran-2-yl)-6-nitro-1H-benzimidazole |
InChI |
InChI=1S/C12H9N3O3/c1-7-2-5-11(18-7)12-13-9-4-3-8(15(16)17)6-10(9)14-12/h2-6H,1H3,(H,13,14) |
Clave InChI |
JSCVVMSVSAVEJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


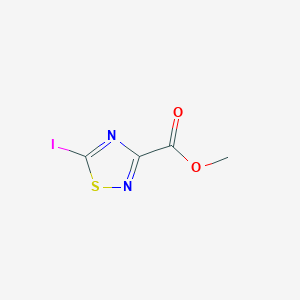
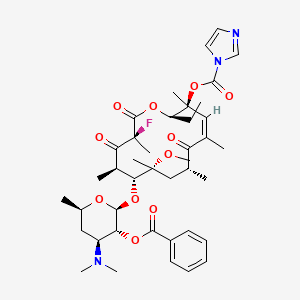

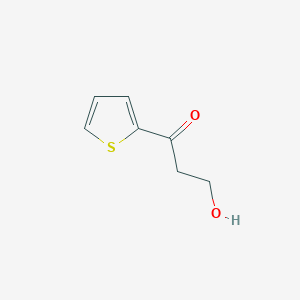
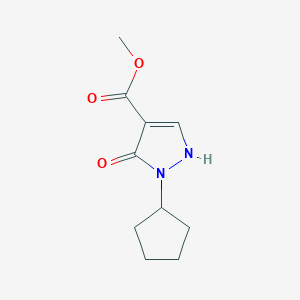
![5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate](/img/structure/B12842150.png)
![(5-Morpholino-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B12842151.png)


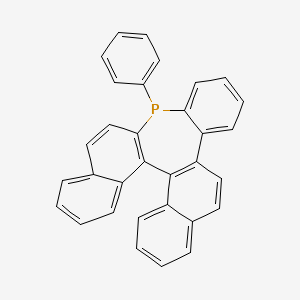

![3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12842191.png)
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile](/img/structure/B12842199.png)
